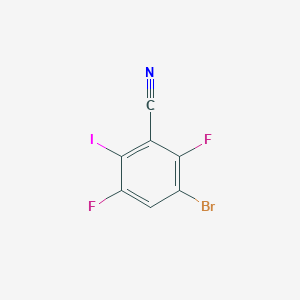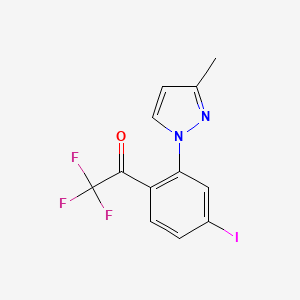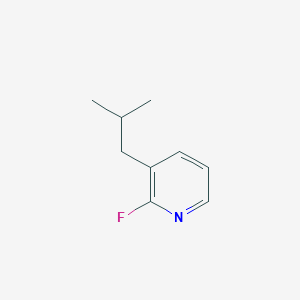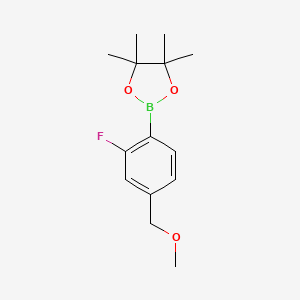![molecular formula C94H80F2N4O2S4 B13673581 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple functional groups and a unique structural framework, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various substituents. Typical reaction conditions might include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Scaling up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Detailed analysis would require experimental data.
科学研究应用
The compound’s unique structure and properties make it valuable in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating interactions with biological molecules and potential therapeutic applications.
Medicine: Exploring its potential as a drug candidate or diagnostic tool.
Industry: Utilizing its properties in materials science, electronics, or other industrial applications.
作用机制
The mechanism by which the compound exerts its effects would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways: Biological or chemical pathways affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
Similar compounds might include other complex organic molecules with comparable functional groups or structural features.
Uniqueness
The uniqueness of this compound could be highlighted by comparing its:
Structural Complexity: Unique arrangement of atoms and functional groups.
Reactivity: Specific reactions it undergoes that are not common to similar compounds.
Applications: Distinct applications in research or industry that set it apart from other compounds.
属性
分子式 |
C94H80F2N4O2S4 |
|---|---|
分子量 |
1463.9 g/mol |
IUPAC 名称 |
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H80F2N4O2S4/c1-5-9-13-17-21-57-25-33-63(34-26-57)93(64-35-27-58(28-36-64)22-18-14-10-6-2)79-51-76-80(52-75(79)89-85(93)91-81(105-89)49-69(103-91)47-77-83(61(53-97)54-98)71-43-41-67(95)45-73(71)87(77)101)94(65-37-29-59(30-38-65)23-19-15-11-7-3,66-39-31-60(32-40-66)24-20-16-12-8-4)86-90(76)106-82-50-70(104-92(82)86)48-78-84(62(55-99)56-100)72-44-42-68(96)46-74(72)88(78)102/h25-52H,5-24H2,1-4H3/b77-47-,78-48- |
InChI 键 |
JQWGMJFGFSVXOI-RAZNYSMDSA-N |
手性 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=C(C=C8)F)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=C(C=C8)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)




![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)


